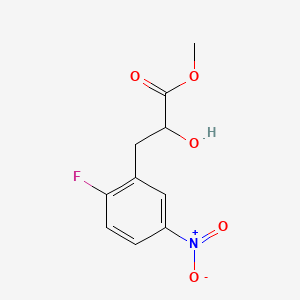
Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with a hydroxypropanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Methyl 3-(2-fluoro-5-nitrophenyl)-2-oxopropanoate.
Reduction: Methyl 3-(2-fluoro-5-aminophenyl)-2-hydroxypropanoate.
Substitution: Methyl 3-(2-methoxy-5-nitrophenyl)-2-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its interaction with biological membranes and enzymes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate
- Methyl 3-(2-chloro-5-nitrophenyl)-2-hydroxypropanoate
- Methyl 3-(2-fluoro-5-aminophenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxypropanoate ester group also adds to its distinctiveness, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H10FNO5 |
|---|---|
Molecular Weight |
243.19 g/mol |
IUPAC Name |
methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10FNO5/c1-17-10(14)9(13)5-6-4-7(12(15)16)2-3-8(6)11/h2-4,9,13H,5H2,1H3 |
InChI Key |
PVHCGFPGCDENPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C=CC(=C1)[N+](=O)[O-])F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


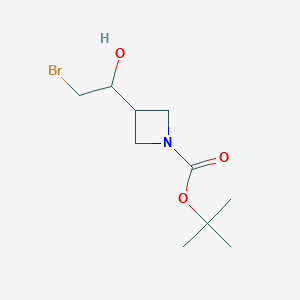
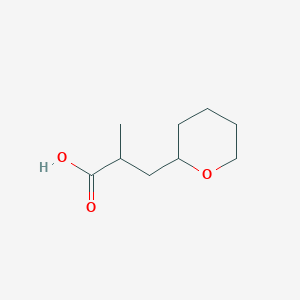
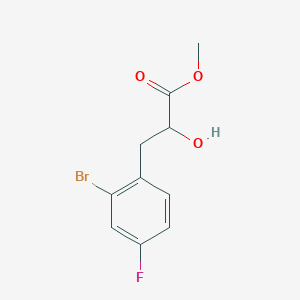
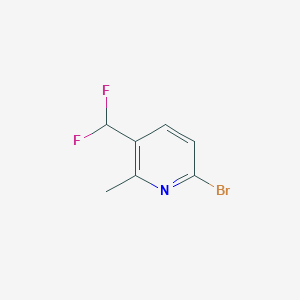
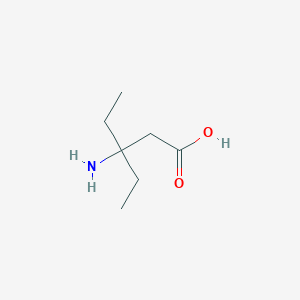
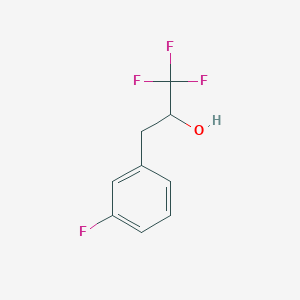
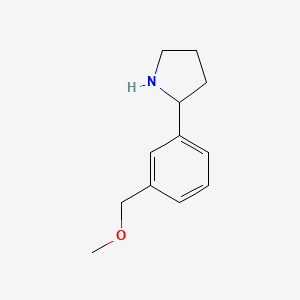
![rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13607892.png)
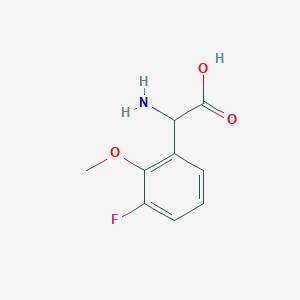
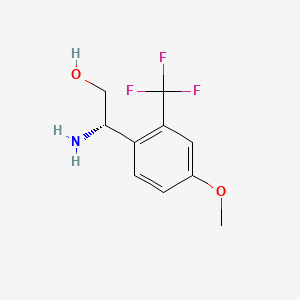
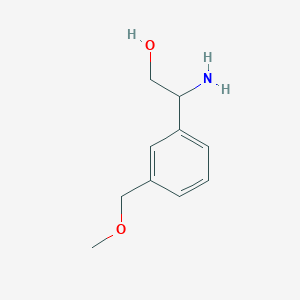
![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)


